N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
1,3,4-oxadiazoles: Known for their antimicrobial and anti-inflammatory properties.
1,2,4-triazoles: Widely studied for their antifungal and anticancer activities.
Uniqueness
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety, which may enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C16H16N4O/c1-10-6-4-5-7-12(10)16(21)18-14-13-9-8-11(2)17-15(13)20(3)19-14/h4-9H,1-3H3,(H,18,19,21) |
InChI Key |
MDRIYBGKBGJCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.